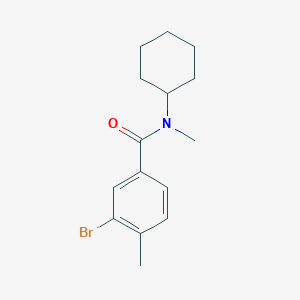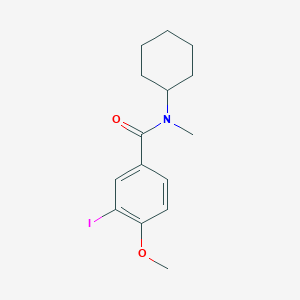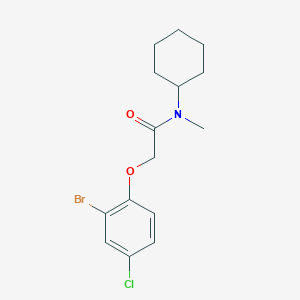![molecular formula C19H27N3O2S B319195 N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319195.png)
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is a complex organic compound with a molecular formula of C20H29N3O2S. This compound is known for its unique structural features, which include a cyclohexyl group, a benzamide core, and a thioamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Thioamide Group: The thioamide group can be introduced by reacting the benzamide with a thioamide reagent such as Lawesson’s reagent.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction using cyclohexylamine.
Final Coupling: The final coupling step involves reacting the intermediate with 3-methylbutanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thioamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide: Unique due to its specific structural features and functional groups.
This compound analogs: Compounds with similar core structures but different substituents, such as different alkyl or aryl groups.
Uniqueness
This compound stands out due to its combination of a cyclohexyl group, a benzamide core, and a thioamide linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H27N3O2S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(3-methylbutanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C19H27N3O2S/c1-13(2)12-17(23)22-19(25)21-16-11-7-6-10-15(16)18(24)20-14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3,(H,20,24)(H2,21,22,23,25) |
InChI Key |
SNOOATULOITEAX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[(propionylamino)carbothioyl]amino}benzamide](/img/structure/B319113.png)
![N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319114.png)
![2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319116.png)
![2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319118.png)



![N-cyclohexyl-N-methyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B319126.png)
![4-{[(3-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B319127.png)
![2-methoxy-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide](/img/structure/B319128.png)
![N-{4-[(methylanilino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide](/img/structure/B319129.png)
![2-(4-methoxyphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide](/img/structure/B319130.png)
![3-(4-fluorophenyl)-N-{4-[(methylanilino)sulfonyl]phenyl}acrylamide](/img/structure/B319131.png)
![N-{4-[(methylanilino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B319132.png)
